molecular formula C8H7FN4 B3178939 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 869942-02-9

5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No. B3178939
CAS RN: 869942-02-9
M. Wt: 178.17 g/mol
InChI Key: DJOJGYWPJKAVTO-UHFFFAOYSA-N
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Description

5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound that contains a fluorine atom and a 1,2,4-triazol-1-yl group attached to an aniline . It is a type of heterocyclic compound, which are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis process often involves the use of strong Lewis acid catalysts and can be carried out under oxidative conditions .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .

Scientific Research Applications

The triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, are a class of five-membered heterocyclic compounds significant for new drug development due to their diverse biological activities. These compounds have been the focus of many research groups and companies, leading to the development of new synthesis methods and biological evaluations. Triazole derivatives have been explored for their potential in treating various conditions, including inflammation, microbial infections, cancer, and viral diseases, highlighting their importance in the pharmaceutical industry (Ferreira et al., 2013).

Advances in Fluorinated Compounds

Fluorinated compounds, like 5-fluorouracil (5-FU), are extensively used in cancer treatment, treating over 2 million patients annually. The incorporation of fluorine atoms into drug molecules has led to the development of various methods for synthesizing these compounds, including those with radioactive and stable isotopes for studying metabolism and biodistribution. Recent studies have expanded the understanding of how fluorinated pyrimidines (FPs) affect nucleic acid structure and dynamics, providing insights into their mechanisms of action against cancer and the potential for more precise cancer treatments (Gmeiner, 2020).

Proton-Conducting Membranes from Triazole Derivatives

1H-1,2,4-Triazole and its derivatives have been identified as promising materials for developing proton-conducting membranes in fuel cells. These compounds improve the basic characteristics of electrolyte membranes, such as thermal and electrochemical stability, mechanical strength, and high ionic conductivity under dry conditions at elevated temperatures. This advancement demonstrates the utility of triazole derivatives in energy technologies, suggesting a broad application range beyond pharmaceuticals (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition by Triazole Derivatives

1,2,3-Triazole derivatives, particularly 1,4-disubstituted triazoles, have been shown to be effective corrosion inhibitors for various metals and alloys in aggressive media. Their preparation via copper-catalyzed azide-alkyne cycloaddition reactions underlines their potential as environmentally friendly and efficient corrosion inhibitors. This highlights the versatility of triazole derivatives in industrial applications, offering solutions for material preservation and longevity (Hrimla et al., 2021).

properties

IUPAC Name

5-fluoro-2-(1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOJGYWPJKAVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251841
Record name 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869942-02-9
Record name 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869942-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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